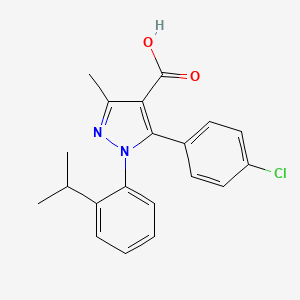

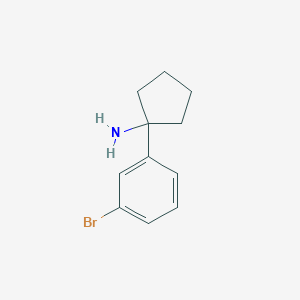

7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Lead Compound Identification

The synthesis of compounds structurally related to 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored for their potential as lead compounds in drug discovery. Notably, the synthesis of benzo-β-carboline derivatives, including isoneocryptolepine, has been achieved through palladium-catalyzed reactions. These compounds are investigated for their antiplasmodial activities, suggesting a pathway for the development of new drugs targeting malaria (Hostyn et al., 2005).

Chemical Transformations and Derivatives

Research has also focused on the chemical transformations of related quinoline diones, leading to various products depending on substituents. These transformations are crucial for synthesizing diverse derivatives for pharmacological screenings, indicating the versatile chemistry surrounding the quinazolinone core structure (Klásek et al., 2020).

Heterocyclic Compound Synthesis

The compound's framework serves as a foundation for synthesizing a wide array of heterocyclic compounds, including indolines and tetrahydroquinolines. These syntheses are facilitated by catalytic reactions, showcasing the potential of 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one related structures in generating biologically relevant heterocycles (Sriramurthy & Kwon, 2010).

Alkaloid Synthesis

Additionally, these compounds are utilized in the synthesis of various alkaloids, including indoles and quinazolinones, through intramolecular C-N bond formation. This method underscores the compound's relevance in constructing complex alkaloid structures, which are significant for their medicinal properties (Liu et al., 2010).

Photochromic Properties

Investigations into the photochromic properties of spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], which can be related to the target compound through their structural features, highlight potential applications in materials science, particularly in developing light-responsive materials (Voloshin et al., 2008).

Antimicrobial Activity

The antimicrobial activity of 3,4-dihydroquinazolin-2(1H)-ones derived from similar synthetic pathways has been studied, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. This research suggests that derivatives of 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one could be valuable in developing new antimicrobial agents (Ramana et al., 2016).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of indoline-1-carboxylic acid with propylamine to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzophenone to form the desired quinazolinone product.", "Starting Materials": [ "Indoline-1-carboxylic acid", "Propylamine", "Thionyl chloride", "2-Aminobenzophenone" ], "Reaction": [ "Step 1: Condensation of indoline-1-carboxylic acid with propylamine to form the corresponding amide.", "Step 2: Reaction of the amide with thionyl chloride to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride with 2-aminobenzophenone to form the desired quinazolinone product." ] } | |

Numéro CAS |

403727-84-4 |

Nom du produit |

7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

Formule moléculaire |

C20H19N3O2S |

Poids moléculaire |

365.45 |

Nom IUPAC |

7-(2,3-dihydroindole-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C20H19N3O2S/c1-2-10-23-19(25)15-8-7-14(12-16(15)21-20(23)26)18(24)22-11-9-13-5-3-4-6-17(13)22/h3-8,12H,2,9-11H2,1H3,(H,21,26) |

Clé InChI |

QJHIDVBMNMJWSO-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)NC1=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665174.png)

![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2665176.png)

![Methyl 3-[(azepan-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2665179.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2665180.png)

![N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2665182.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2665183.png)

![Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2665185.png)